2-Hydroxyestrone-13C6

Isotopic Purity Mass Spectrometry Internal Standard

2-Hydroxyestrone-13C6 (Catecholestrone-13C6) is a stable isotope-labeled analog of the endogenous catechol estrogen 2-hydroxyestrone, wherein six carbon-13 atoms are incorporated into the molecular framework. This compound retains the receptor-mediated antiestrogenic and anticarcinogenic properties attributed to its unlabeled counterpart , yet its primary functional value lies not in therapeutic application but in its role as a highly precise internal standard (IS) for quantitative mass spectrometry workflows.

Molecular Formula C18H22O3
Molecular Weight 292.32 g/mol
Cat. No. B12407710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestrone-13C6
Molecular FormulaC18H22O3
Molecular Weight292.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
InChIInChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1
InChIKeySWINWPBPEKHUOD-XUEWEILHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyestrone-13C6: Technical Specification & Analytical Baseline


2-Hydroxyestrone-13C6 (Catecholestrone-13C6) is a stable isotope-labeled analog of the endogenous catechol estrogen 2-hydroxyestrone, wherein six carbon-13 atoms are incorporated into the molecular framework . This compound retains the receptor-mediated antiestrogenic and anticarcinogenic properties attributed to its unlabeled counterpart [1], yet its primary functional value lies not in therapeutic application but in its role as a highly precise internal standard (IS) for quantitative mass spectrometry workflows . The labeling strategy yields a nominal mass shift of +6 Da (unlabeled monoisotopic mass ~286.36 Da vs. labeled ~292.32 Da), enabling unambiguous resolution from endogenous analytes in complex biological matrices .

Why Generic Substitution Fails: The Quantitative Imperative of 2-Hydroxyestrone-13C6 in Bioanalysis


In quantitative LC-MS/MS analysis of catechol estrogens, the substitution of a 13C-labeled internal standard with its unlabeled analog or even a differently labeled variant (e.g., deuterated) is not a scientifically sound practice. Unlabeled 2-hydroxyestrone cannot be distinguished from the endogenous analyte, rendering absolute quantification impossible due to signal convolution [1]. While deuterated analogs (e.g., 2-Hydroxyestrone-d4) offer a nominal mass difference, they are prone to chromatographic isotope effects and hydrogen-deuterium exchange in protic solvents, which can compromise quantification accuracy and precision [2]. In contrast, the 13C6 label co-elutes nearly identically with the native analyte while providing a distinct MS/MS transition, ensuring robust matrix effect correction and meeting the rigorous validation criteria (e.g., ±15% accuracy) mandated for clinical and preclinical biomarker studies [3]. Therefore, procurement of the specific 13C6-labeled compound is a prerequisite for generating analytically valid data.

Product-Specific Quantitative Evidence Guide: 2-Hydroxyestrone-13C6 vs. Closest Analogs


Isotopic Purity and Residual Unlabeled Content: 13C6 vs. Deuterated (d6) Analogs

2-Hydroxyestrone-13C6 is specified with an isotopic purity of 99 atom% 13C , which directly minimizes interference from the residual unlabeled (protonium) form. In contrast, the analogous deuterated compound [2H6]2-hydroxyestrone exhibits a residual protonium-form content ranging from 0.12% to 2.58% [1]. This higher potential for unlabeled carryover in deuterated standards can introduce significant positive bias, particularly when quantifying low-abundance endogenous catechol estrogens in biological matrices, thereby compromising assay accuracy and the lower limit of quantification (LLOQ).

Isotopic Purity Mass Spectrometry Internal Standard

Analytical Signal Enhancement: 13C6 IS Method vs. Underivatized Analysis

When employed as an internal standard in a picolinyl derivatization LC-ESI-MS/MS workflow, the use of a 13C-labeled IS (including 13C6-labeled analogs) contributes to a method with a 20 pg per sample limit of quantification (LOQ) for catechol estrogens [1]. Critically, the picolinyl derivatization itself provides approximately a 10-fold greater ESI-MS/MS response compared to analyzing underivatized molecules [1]. The combination of the derivatization step and the 13C6-IS correction allows for the accurate quantification of these highly labile metabolites in biological samples, a performance level unattainable with underivatized native compound analysis or non-isotopic IS methods.

LC-MS/MS Sensitivity Derivatization

Chromatographic Co-Elution and Matrix Effect Correction: 13C6 vs. Unlabeled Internal Standard

The fundamental limitation of using unlabeled 2-hydroxyestrone as an internal standard is the complete inability to distinguish it from the endogenous analyte, resulting in a zero-fold quantitative differentiation [1]. Conversely, 2-Hydroxyestrone-13C6 provides a +6 Da mass shift, enabling distinct MS/MS transitions while exhibiting virtually identical chromatographic retention time to the native analyte . This co-elution property is paramount for correcting variable matrix effects (ion suppression/enhancement) across an analytical run. In a validated LC-MS/MS method for urinary estrogen metabolites, the use of 13C-labeled ISs, including 13C6-2-hydroxyestrone, was essential for accounting for losses during sample preparation and ensuring method accuracy [2].

Matrix Effect Ion Suppression Stable Isotope Dilution

Long-Term Storage Stability of 13C6-Labeled Catechol Estrogen vs. Unlabeled 2-Hydroxyestrone

2-Hydroxyestrone is known to be a highly labile catechol estrogen, prone to oxidative degradation. The 13C6-labeled analog demonstrates documented long-term stability under recommended storage conditions. Vendor specifications indicate that 2-Hydroxyestrone-13C6 is stable for up to 3 years when stored as a powder at -20°C . In comparison, unlabeled 2-hydroxyestrone is also typically recommended for freezer storage, but its documented stability is often limited to the specific analytical method's validation period (e.g., 6 months at -20°C in solution) . The specified 3-year stability for the 13C6-labeled powder reduces the frequency of procurement and re-validation, offering a logistical and cost advantage for long-term, multi-year epidemiological or clinical trial studies.

Stability Storage Catechol Estrogen

Validated Application Scenarios for 2-Hydroxyestrone-13C6 in Research and Bioanalysis


Absolute Quantification in Cancer Biomarker Epidemiology Studies

2-Hydroxyestrone-13C6 is the definitive internal standard for quantifying urinary and serum 2-hydroxyestrone (2-OHE1) in large-scale epidemiological studies investigating breast cancer risk biomarkers [1]. Its high isotopic purity and co-eluting properties are essential for the stable isotope dilution LC-MS/MS methods that generate the precise, reproducible 2-OHE1:16α-OHE1 ratio data upon which cancer risk assessments are based [2]. Using unlabeled or deuterated analogs would compromise the analytical validity and comparability of data across different study cohorts and time points.

Preclinical and Clinical Pharmacokinetic (PK) Assays

In drug development programs evaluating compounds that modulate estrogen metabolism (e.g., aromatase inhibitors, CYP enzyme modulators), 2-Hydroxyestrone-13C6 serves as a critical internal standard for quantifying pharmacodynamic (PD) biomarker changes [1]. Its use ensures that observed changes in 2-OHE1 concentrations are due to the drug's effect and not analytical variability. This level of precision is mandated by regulatory bodies (e.g., FDA) for biomarker data intended to support drug approval [2].

Method Development and Validation for Multiplexed Steroid Hormone Panels

Analytical laboratories developing and validating LC-MS/MS methods for multiplexed panels of 10-15+ estrogen metabolites require a panel of high-purity, stable isotope-labeled internal standards [1]. 2-Hydroxyestrone-13C6 is a key component of this panel, enabling the simultaneous, accurate quantification of catechol estrogens alongside other metabolites (e.g., methoxyestrones, estradiols) [2]. Its superior performance over deuterated ISs in terms of co-elution and lack of H/D exchange makes it the preferred choice for ensuring method robustness across a diverse range of analyte chemistries .

Endocrine Disruptor and Toxicology Research

Researchers investigating the impact of environmental endocrine disruptors (e.g., bisphenol A, pesticides) on estrogen metabolism pathways utilize 2-Hydroxyestrone-13C6 to achieve the low-level quantification necessary for detecting subtle shifts in catechol estrogen homeostasis in cell culture or animal models [1]. The high sensitivity (down to 20 pg/sample) enabled by methods incorporating this IS [2] is crucial for detecting biologically relevant changes in 2-OHE1 levels that might be masked by analytical noise in less sensitive assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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